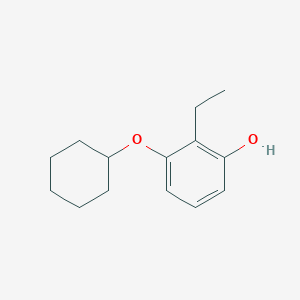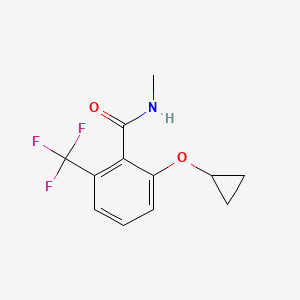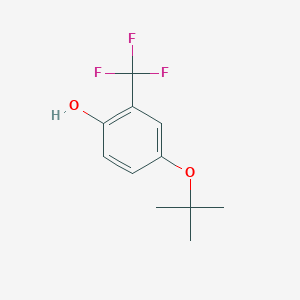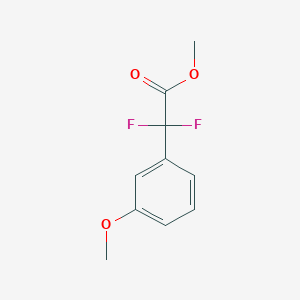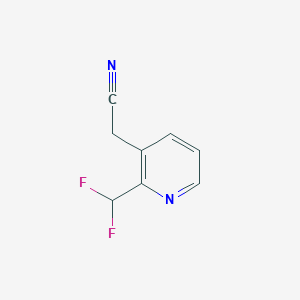
2-(Difluoromethyl)pyridine-3-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)pyridine-3-acetonitrile is a fluorinated organic compound that has garnered significant attention in various fields of scientific research. The presence of the difluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in medicinal chemistry, agrochemicals, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)pyridine-3-acetonitrile typically involves the introduction of the difluoromethyl group to a pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluorocarbene reagents. This process can be catalyzed by metals such as copper or palladium under specific conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale difluoromethylation reactions. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity. The process may involve continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Difluoromethyl)pyridine-3-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the difluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylpyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)pyridine-3-acetonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is explored for its potential in drug discovery, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound finds applications in the production of agrochemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)pyridine-3-acetonitrile involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors through hydrogen bonding and hydrophobic interactions. This makes it a valuable scaffold in drug design, where it can modulate the activity of biological targets .
Comparación Con Compuestos Similares
2-Difluoromethylpyridine: Shares the difluoromethyl group but lacks the acetonitrile moiety.
3-Difluoromethylpyridine: Similar structure with the difluoromethyl group at a different position.
Trifluoromethylpyridine: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness: 2-(Difluoromethyl)pyridine-3-acetonitrile is unique due to the presence of both the difluoromethyl and acetonitrile groups. This combination imparts distinct chemical properties, making it more versatile in various applications compared to its analogs .
Propiedades
Fórmula molecular |
C8H6F2N2 |
|---|---|
Peso molecular |
168.14 g/mol |
Nombre IUPAC |
2-[2-(difluoromethyl)pyridin-3-yl]acetonitrile |
InChI |
InChI=1S/C8H6F2N2/c9-8(10)7-6(3-4-11)2-1-5-12-7/h1-2,5,8H,3H2 |
Clave InChI |
FUEVFERSDQRXDK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)C(F)F)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


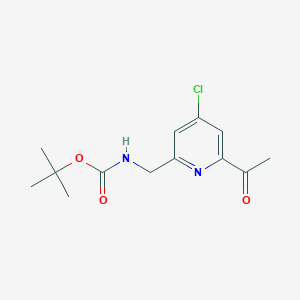
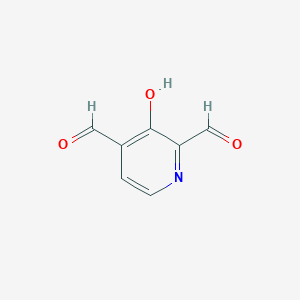
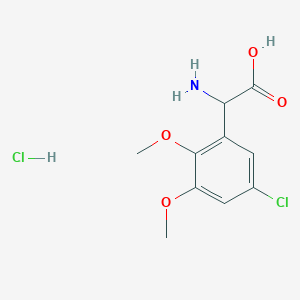
![Tert-butyl-[9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dienoxy]-dimethylsilane](/img/structure/B14849996.png)



